molecular formula C11H11ClN4 B098310 n4-Benzyl-6-chloropyrimidine-4,5-diamine CAS No. 15948-97-7

n4-Benzyl-6-chloropyrimidine-4,5-diamine

Cat. No. B098310
M. Wt: 234.68 g/mol
InChI Key: PXAHAMMJAMIFCL-UHFFFAOYSA-N
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Patent
US06362180B1

Procedure details

Part A. A solution of 5-amino-4,6-dichloropyrimidine (10.0 g, 61.0 mmol) and triethylamine (12.8 mL, 91.5 mmol) in ethanol (100 mL) was treated with benzylamine (7.30 mL, 67.1 mmol), and heated to 50° C. overnight. The resulting mixture was cooled, and the resulting crystalline solid was collected by filtration. The solid was triturated with hexane, refiltered and dried under vacuum. A second crop was collected from the mother liquor and purified like the first crop to afford in total 12.67 g (48.8 mmol, 80%) of 5-amino-6-benzylamino-4-chloropyrimidine. TLC RF 0.10 (30:70 ethyl acetate-hexane). 1H NMR (300 MHz, CDCl3): d 7.62 (1H, s), 7.13-6.97 (5H, m), 6.61 (1H, br t, J=5 Hz), 4.43 (2H, d, J=5.5 Hz), 4.24 (2H, br s). MS (NH3-CI): m/e 238 (4), 237 (33), 236 (15), 235 (100).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].C(N(CC)CC)C.[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)C>[NH2:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[N:4][C:3]=1[NH:24][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
the resulting crystalline solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
A second crop was collected from the mother liquor
CUSTOM
Type
CUSTOM
Details
purified like the first crop

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=NC1NCC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.8 mmol
AMOUNT: MASS 12.67 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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